molecular formula C19H19N3O2 B2698497 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 891119-71-4

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2698497
CAS No.: 891119-71-4
M. Wt: 321.38
InChI Key: GSTIXEFCCGRVPJ-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This structure is of significant interest in antibacterial and anticancer research, particularly for targeting drug-resistant pathogens. Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide structure have demonstrated highly potent activity against a range of Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Furthermore, related 1,3,4-oxadiazole derivatives are actively investigated for their antiproliferative effects against various cancer cell lines. The proposed mechanism of action for such compounds often involves the inhibition of key enzymes and proteins crucial for cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The presence of dimethylphenyl substituents on the structure is designed to enhance lipophilicity, potentially improving membrane permeability and target engagement . This product is intended for research purposes, such as investigating new therapeutic agents against antimicrobial resistance and exploring novel oncological targets. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-5-6-13(3)16(9-11)18-21-22-19(24-18)20-17(23)15-8-7-12(2)14(4)10-15/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTIXEFCCGRVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylbenzohydrazide with 3,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may introduce nitro, sulfonyl, or halogen groups into the aromatic rings.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for drug development.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests and weeds.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Amide vs.
  • Methyl Substitution Patterns : The 2,5-dimethylphenyl group in the target compound contrasts with 3,4-dimethylphenyl in 7h and 5g . Such positional isomerism affects steric hindrance and electronic properties.

Physicochemical Properties

  • Melting Points : Compounds with rigid substituents (e.g., 7g–7j, melting points up to 199°C) exhibit higher thermal stability than the target compound’s likely range (estimated 150–180°C based on benzamide analogs). The oil-like consistency of 5h highlights how aldehyde groups reduce crystallinity .
  • Molecular Weight : The target compound (~363 g/mol) falls within the range of bioactive oxadiazoles (337–449 g/mol), suggesting favorable pharmacokinetic properties .

Spectral Data Comparison

  • IR Spectroscopy : The target compound’s IR spectrum would show amide C=O stretching (~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹), distinct from sulfanyl (S-H, ~2550 cm⁻¹) in 7c–7j or aldehyde C=O (~1720 cm⁻¹) in 5h .
  • NMR Analysis :
    • ¹H-NMR : The 3,4-dimethylbenzamide moiety would display aromatic protons as a doublet (δ 7.2–7.5 ppm) and methyl singlet (δ 2.2–2.5 ppm), differing from the thiazole protons (δ 6.8–7.0 ppm) in 7c–7j .
    • ¹³C-NMR : The oxadiazole carbons (δ 160–170 ppm) and amide carbonyl (δ ~168 ppm) contrast with the aldehyde carbonyl (δ ~190 ppm) in 5h .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxadiazole moiety is known to influence the compound's ability to bind to proteins and enzymes involved in cellular processes. Studies have suggested that compounds with similar structures may inhibit specific kinases or affect signaling pathways crucial for cell proliferation and survival .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays conducted on various human cancer cell lines have demonstrated its ability to inhibit cell proliferation. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines. For example:
    • A549: IC50 = 6.75 μM
    • HCC827: IC50 = 5.13 μM
    • NCI-H358: IC50 = 0.85 μM .

These results indicate that the compound may selectively target cancer cells while exhibiting moderate effects on normal fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can significantly influence biological activity. For example:

CompoundModificationIC50 (μM)Cell Line
Compound ANitro group2.12A549
Compound BImidazolinyl0.85NCI-H358
Compound CChloro group6.26HCC827

These findings suggest that specific functional groups can enhance or diminish the antitumor effects of oxadiazole derivatives.

Study on Lung Cancer Cell Lines

A comprehensive study evaluated the effects of various oxadiazole derivatives on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that compounds similar to this compound showed promising antitumor activity in both formats but were less effective in 3D cultures compared to 2D assays .

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